4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines, which are characterized by a fused ring system comprising a pyrazole ring and a pyridine ring. The molecular formula is and its CAS number is 949558-30-9. This compound is notable for its unique substitution pattern, which includes both chlorine and iodine atoms, making it particularly interesting for various chemical reactions and applications in medicinal chemistry and materials science .
The compound can be synthesized through various methods, primarily involving the formation of the pyrazole ring followed by the introduction of chlorine and iodine substituents. Its synthesis and properties have been widely studied in the literature, with significant contributions from both academic and industrial research .
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic compound due to its inclusion of nitrogen atoms in its ring structure. It is part of a larger family of pyrazolo[3,4-b]pyridines that have been explored for their biological activities, including potential therapeutic applications .
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several steps:
The molecular structure of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system where:
Key structural data includes:
The presence of halogen substituents (chlorine and iodine) influences both the electronic properties and reactivity of the compound, making it suitable for further chemical modifications .
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and appropriate reagents to facilitate desired transformations while minimizing side reactions.
The mechanism by which 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects at a biochemical level involves several pathways:
Research indicates that compounds within this class show promise as intermediates in drug development due to their ability to modulate biological pathways effectively.
Key physical properties include:
Chemical properties encompass:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity .
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several significant applications:
Halogen atoms, particularly chlorine and iodine, serve as critical substituents in pyrazolopyridine-based drug design due to their unique steric and electronic properties. Chlorine (van der Waals radius: 1.75Å) and iodine (van der Waals radius: 1.98Å) provide distinct steric profiles that influence binding pocket accommodation, while their electron-withdrawing characteristics modulate π-system electron density, affecting stacking interactions with aromatic amino acids. The strategic incorporation of halogens at specific positions significantly enhances binding affinity and selectivity in target engagement [1] [9].
Table 1: Strategic Roles of Halogens in Pyrazolopyridine Drug Design
Position | Halogen | Primary Functions | Observed Effects |
---|---|---|---|
C4 | Chlorine | • σ-Hole formation• Steric blockade• Electronic modulation | • Enhanced kinase binding• Reduced off-target activity• Improved metabolic stability |
C3 | Iodine | • Transition metal coupling handle• Hydrophobic pocket filling• Heavy atom effects | • Facile derivatization• Increased binding affinity• Enhanced crystallography utility |
C6 | Fluorine | • Bioisosteric replacement• Metabolic blockade | • Improved membrane permeability• Reduced CYP-mediated oxidation |
The C4-chloro substitution exerts multiple beneficial effects: (1) it creates a σ-hole for halogen bonding interactions with carbonyl oxygens in kinase hinge regions (bond strength: 5-10 kJ/mol); (2) it provides steric hindrance that prevents suboptimal binding conformations; and (3) it withdraws electron density from the pyridine ring, enhancing π-stacking with tyrosine residues. Simultaneously, C3-iodo substitution serves as an orthogonal strategy: iodine's large atomic radius enables optimal filling of hydrophobic subpockets in targets like c-Met kinase, while its polarizability contributes to stronger van der Waals interactions compared to smaller halogens. Furthermore, the iodide atom functions as an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling efficient structural diversification for structure-activity relationship (SAR) exploration [1] [3] [9].
The synergistic combination of chloro and iodo substituents creates a uniquely versatile molecular architecture. Studies demonstrate that 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives exhibit enhanced binding to ATP pockets of oncogenic kinases compared to non-halogenated analogs, with affinity increases of 10-100 fold observed in systematic comparisons. This enhancement stems from halogen bonding interactions between the C4-chlorine and backbone carbonyls (e.g., Glu1127 in c-Met), complemented by van der Waals contacts between the C3-iodine and hydrophobic residues (e.g., Leu1157 and Val1092) [9]. Additionally, the electron-withdrawing effects of both halogens reduce electron density on N1, lowering pKa and enhancing membrane permeability at physiological pH—a critical factor for intracellular kinase targets [1].
The development of 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives represents a convergence of synthetic innovation and target-driven drug design. The foundational chemistry dates to 1908 when Ortoleva first synthesized monosubstituted 1H-pyrazolo[3,4-b]pyridine using diphenylhydrazone and pyridine with iodine [1]. However, it wasn't until advances in palladium catalysis in the 1990s that the strategic potential of C3-iodo substitution became fully realized. The introduction of efficient coupling methodologies transformed this iodo group from a synthetic curiosity to a critical design element for kinase inhibitor development.
Table 2: Key Properties of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Property | Value/Specification | Analytical Method | Significance |
---|---|---|---|
CAS Registry | 949558-30-9 | N/A | Unique compound identifier |
Molecular Formula | C₆H₃ClIN₃ | Elemental analysis | Halogen-rich composition |
Molecular Weight | 279.47 g/mol | Mass spectrometry | Optimal for drug-like molecules |
SMILES | ClC1=CC=NC2=C1C(I)=NN2 | Chemical notation | Precise structural representation |
InChIKey | CEJMJIJJOSJRDO-UHFFFAOYSA-N | Standard identifier | Unique structural fingerprint |
Predicted CCS | 128.2 Ų (M+H⁺) | Ion mobility spectrometry | Membrane permeability indicator |
The strategic evolution of these derivatives unfolded through three distinct phases:
Kinase Target Expansion (2010-2020): Systematic derivatization established the scaffold's versatility across multiple kinase families. Researchers developed type II c-Met inhibitors featuring 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine cores with nanomolar inhibitory potency (e.g., compound 5a: IC₅₀ = 4.27 ± 0.31 nM against c-Met) [9]. The iodine atom enabled rapid diversification to explore hydrophobic region interactions, leading to compounds with 100-fold selectivity over related kinases. Parallel work developed RET kinase inhibitors for thyroid cancer applications, leveraging the iodo group for coupling with bicyclic amine systems [7].
Contemporary Innovations (2020-Present): Recent advances have exploited the C3-iodo substituent for synthesizing heteroaryl-conjugated derivatives targeting liver regeneration pathways. Patent WO2021018820 discloses pyrazolo-pyridine protein kinase inhibitors with 4-chloro-3-iodo cores that promote hepatocyte proliferation through regulated kinase modulation [4]. Modern synthetic approaches now incorporate flow chemistry for sequential halogen-selective couplings, enabling efficient production of complex analogs for high-throughput screening.
Table 3: Evolution of Kinase Inhibitors Derived from 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Development Phase | Representative Compound | Primary Kinase Target(s) | Key Advancements | References |
---|---|---|---|---|
Proof-of-Concept | 3-Methyl-4-phenyl-6-thioxo derivative | c-Met, VEGFR | • Established cross-coupling strategies• Demonstrated hinge region binding | [8] [9] |
Kinase Expansion | Compound 5a/5b | c-Met (IC₅₀ = 4.27/7.95 nM) | • Nanomolar potency• Apoptosis induction in HepG-2• Selectivity profiling | [9] |
Contemporary | Heteroaryl-conjugated analogs | Hepatocyte regeneration kinases | • Tissue-specific kinase modulation• Orally bioavailable formulations | [4] |
The molecular evolution of these inhibitors reflects increasingly sophisticated design strategies. Early derivatives featured simple aryl groups at C3 (introduced via Suzuki coupling), while modern compounds incorporate complex heterobiaryls designed to engage allosteric pockets. For example, recent type II c-Met inhibitors position a 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine unit in the "cap" region (unit C), where the iodine serves not only as a coupling handle but also as a direct participant in hydrophobic interactions with Leu1157 and Val1092. This strategic positioning demonstrates the dual functionality of the iodo substituent—both as a synthetic vector and a pharmacophoric element [9].
Current research focuses on three innovative directions: (1) exploiting the iodine as a radiolabeling site for PET tracer development (e.g., substituting with I-124); (2) designing bivalent inhibitors using the iodo group for linker attachment; and (3) developing isoform-selective kinase inhibitors through steric tuning enabled by the large iodine atom. These approaches leverage the unique physicochemical properties of the 4-chloro-3-iodo substitution pattern to address persistent challenges in kinase drug discovery, particularly achieving selectivity among closely related kinase isoforms [4] [7] [9].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0